molecular formula C18H15N5S2 B10804132 2-Phenyl-4-(((1-(m-tolyl)-1H-tetrazol-5-yl)thio)methyl)thiazole

2-Phenyl-4-(((1-(m-tolyl)-1H-tetrazol-5-yl)thio)methyl)thiazole

Cat. No.: B10804132
M. Wt: 365.5 g/mol
InChI Key: ZZBLCHKCRRZHNF-UHFFFAOYSA-N
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Description

WAY-632323 is a chemical compound known for its role as an inhibitor of casein kinase 1 delta.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of WAY-632323 involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions typically include the use of solvents such as dichloromethane and methanol, along with reagents like hydroxypropyl methylcellulose and pluronic F-127. The process may also involve supercritical fluid crystallization to obtain the final product with desired properties .

Industrial Production Methods: Industrial production of WAY-632323 follows similar synthetic routes but on a larger scale. The use of advanced crystallization techniques ensures high purity and yield of the compound. The production process is optimized to meet industrial standards and regulatory requirements .

Chemical Reactions Analysis

Types of Reactions: WAY-632323 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications .

Common Reagents and Conditions: Common reagents used in the reactions involving WAY-632323 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired outcome, with temperature, pressure, and solvent choice playing crucial roles .

Major Products Formed: The major products formed from the reactions of WAY-632323 depend on the specific reagents and conditions used. These products are often intermediates or derivatives that have enhanced biological or chemical properties .

Scientific Research Applications

WAY-632323 has a wide range of scientific research applications. In chemistry, it is used to study the inhibition of casein kinase 1 delta and its effects on various biochemical pathways. In biology, the compound is utilized to investigate cellular processes and signal transduction mechanisms. In medicine, WAY-632323 is explored for its potential therapeutic applications, particularly in diseases where casein kinase 1 delta plays a critical role .

Mechanism of Action

The mechanism of action of WAY-632323 involves the inhibition of casein kinase 1 delta. This enzyme is involved in various cellular processes, including circadian rhythm regulation, cell division, and signal transduction. By inhibiting casein kinase 1 delta, WAY-632323 can modulate these processes, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds:

  • 2-Phenyl-4-(((1-(m-tolyl)-1H-tetrazol-5-yl)thio)methyl)thiazole
  • Other casein kinase inhibitors

Uniqueness: WAY-632323 stands out due to its specific inhibition of casein kinase 1 delta, making it a valuable tool in research and potential therapeutic applications. Its unique structure and properties differentiate it from other similar compounds, providing distinct advantages in various scientific studies .

Properties

Molecular Formula

C18H15N5S2

Molecular Weight

365.5 g/mol

IUPAC Name

4-[[1-(3-methylphenyl)tetrazol-5-yl]sulfanylmethyl]-2-phenyl-1,3-thiazole

InChI

InChI=1S/C18H15N5S2/c1-13-6-5-9-16(10-13)23-18(20-21-22-23)25-12-15-11-24-17(19-15)14-7-3-2-4-8-14/h2-11H,12H2,1H3

InChI Key

ZZBLCHKCRRZHNF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=NN=N2)SCC3=CSC(=N3)C4=CC=CC=C4

Origin of Product

United States

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